molecular formula C8H12N2O2 B13074543 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol

2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol

Cat. No.: B13074543
M. Wt: 168.19 g/mol
InChI Key: QPUVCITWCBGULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C₈H₁₂N₂O₂ It is characterized by the presence of a pyridine ring substituted with an amino group and a methyl group, connected to an ethan-1-ol moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-4-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride: Similar structure but with an amino group instead of an ether linkage.

    2-Amino-4-methylpyridine: Lacks the ethan-1-ol moiety.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: More complex structure with additional functional groups.

Uniqueness

2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol is unique due to its combination of a pyridine ring with an amino group and an ether-linked ethan-1-ol moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(3-amino-4-methylpyridin-2-yl)oxyethanol

InChI

InChI=1S/C8H12N2O2/c1-6-2-3-10-8(7(6)9)12-5-4-11/h2-3,11H,4-5,9H2,1H3

InChI Key

QPUVCITWCBGULE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.